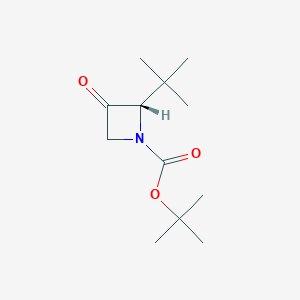

Tert-butyl (2S)-2-tert-butyl-3-oxoazetidine-1-carboxylate

Description

Tert-butyl (2S)-2-tert-butyl-3-oxoazetidine-1-carboxylate is a β-lactam-derived heterocyclic compound featuring a strained azetidine ring. The stereochemistry at the C2 position (S-configuration) and the tert-butyl substituents at C2 and the carbamate group impart unique steric and electronic properties. This compound is primarily utilized as a building block in medicinal chemistry and radiopharmaceutical synthesis, particularly as a precursor for PET radiotracers like [18F]FPGLN . Its structural rigidity and functional groups make it valuable for probing enzyme active sites or modulating pharmacokinetic properties.

Properties

IUPAC Name |

tert-butyl (2S)-2-tert-butyl-3-oxoazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-11(2,3)9-8(14)7-13(9)10(15)16-12(4,5)6/h9H,7H2,1-6H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLXATWATUNFFAS-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1C(=O)CN1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1C(=O)CN1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (2S)-2-tert-butyl-3-oxoazetidine-1-carboxylate typically involves the reaction of tert-butyl 2-oxoazetidine-1-carboxylate with tert-butyl alcohol under acidic conditions. The reaction is carried out in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of Tert-butyl (2S)-2-tert-butyl-3-oxoazetidine-1-carboxylate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-2-tert-butyl-3-oxoazetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Properties

Tert-butyl (2S)-2-tert-butyl-3-oxoazetidine-1-carboxylate is investigated for its biological activity, particularly as an inhibitor of transglutaminases. Transglutaminase 2 (TG2) is implicated in several diseases, including celiac disease and neurodegenerative disorders. The inhibition of TG2 by this compound could lead to therapeutic strategies for these conditions.

Case Study: Inhibition of Transglutaminase Activity

A study examined the structure-activity relationship (SAR) of azetidine derivatives, including tert-butyl (2S)-2-tert-butyl-3-oxoazetidine-1-carboxylate. Results indicated that specific modifications to the compound enhanced selectivity for TG2 over other transglutaminases, thereby reducing off-target effects and increasing therapeutic potential .

Antimicrobial Activity

Research has shown that derivatives of azetidine compounds exhibit antimicrobial properties. Modifications to the structure of tert-butyl (2S)-2-tert-butyl-3-oxoazetidine-1-carboxylate may enhance its efficacy against both Gram-positive and Gram-negative bacteria.

Synthetic Organic Chemistry Applications

This compound serves as a valuable building block in synthetic organic chemistry. Its unique azetidine ring structure allows for various chemical transformations, making it a versatile intermediate in the synthesis of more complex molecules.

Material Science Applications

The structural characteristics of tert-butyl (2S)-2-tert-butyl-3-oxoazetidine-1-carboxylate enable its use in developing novel materials. Its ability to form stable complexes with various substrates can be exploited in creating advanced polymers or coatings with specific properties.

Case Study: Polymer Development

Research into polymer composites incorporating azetidine derivatives has shown improved mechanical properties and thermal stability compared to traditional materials. The incorporation of tert-butyl (2S)-2-tert-butyl-3-oxoazetidine-1-carboxylate into polymer matrices demonstrated enhanced performance metrics, making it a candidate for high-performance applications .

Data Tables

| Activity Type | Description |

|---|---|

| Transglutaminase Inhibition | Potential therapeutic target for celiac disease |

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |

Mechanism of Action

The mechanism of action of Tert-butyl (2S)-2-tert-butyl-3-oxoazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the formation of covalent bonds with these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Observations :

- Electronic Effects : The 3-oxo group enhances electrophilicity at the azetidine ring, favoring ring-opening reactions, whereas the 3-hydroxy analog (CAS 1638744-13-4) exhibits hydrogen-bonding capacity .

- Synthetic Utility : The tert-butyl carbamate (Boc) group in all compounds serves as a protecting group for amines, enabling selective deprotection under acidic conditions.

Analytical Data Comparison

- NMR Spectroscopy :

- Mass Spectrometry :

- Molecular ion peaks align with theoretical masses (e.g., m/z 227.30 for the target compound vs. 185.22 for the methyl analog) .

Q & A

Q. What are the standard synthetic routes for Tert-butyl (2S)-2-tert-butyl-3-oxoazetidine-1-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including protection/deprotection of functional groups, cyclization, and carboxylation. Key steps may include:

- Azetidine ring formation : Use of tert-butyl groups as protecting agents to stabilize intermediates.

- Oxo-group introduction : Oxidation of secondary alcohols or ketones under controlled conditions (e.g., Swern oxidation).

- Purification : Column chromatography or recrystallization to isolate the product . Optimization requires precise control of temperature (e.g., -78°C for oxidation steps), inert atmospheres (N₂/Ar), and solvent selection (e.g., DMSO for polar aprotic conditions). Real-time monitoring via TLC or HPLC ensures minimal side-product formation .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm stereochemistry and functional groups (e.g., tert-butyl at δ ~1.2 ppm, carbonyl at ~170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- X-ray Crystallography : For absolute stereochemical confirmation, though this requires high-purity crystals .

Q. How does the tert-butyl group influence the compound’s reactivity in downstream reactions?

The tert-butyl moiety enhances steric hindrance, slowing undesired nucleophilic attacks while stabilizing intermediates. This is critical in ring-opening reactions or amidations where regioselectivity is required .

Advanced Research Questions

Q. What methodologies are employed to resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?

Discrepancies may arise from diastereomer formation or solvent impurities. Strategies include:

- Variable Temperature (VT) NMR : To identify dynamic rotational barriers or conformational exchange.

- 2D NMR (COSY, NOESY) : Maps coupling constants and spatial proximities to assign stereochemistry .

- Isotopic Labeling : ¹⁵N or ¹³C labeling clarifies ambiguous signals in complex mixtures .

Q. How can enantiomer-specific effects be analyzed in biological or catalytic systems?

- Chiral HPLC : Separates enantiomers using columns like Chiralpak® IA/IB.

- Circular Dichroism (CD) : Detects conformational changes in proteins upon binding to specific enantiomers.

- Kinetic Resolution : Compares reaction rates of enantiomers with chiral catalysts (e.g., organocatalysts) .

Q. What computational tools are suitable for predicting binding interactions of this compound with biological targets?

- Molecular Docking (AutoDock, Schrödinger) : Models interactions with enzymes/receptors, highlighting key residues (e.g., hydrogen bonds with the oxo group).

- Molecular Dynamics (MD) Simulations : Assesses binding stability under physiological conditions (e.g., solvation effects on the azetidine ring) .

Q. How do solvent polarity and proticity affect the compound’s reactivity in nucleophilic substitutions?

- Polar Aprotic Solvents (DMSO, DMF) : Stabilize transition states in SN2 reactions, enhancing nucleophilicity.

- Protic Solvents (MeOH, H₂O) : May protonate the oxo group, reducing electrophilicity. Solvent screening via Design of Experiments (DoE) optimizes yields .

Q. What strategies mitigate thermal degradation during high-temperature reactions?

- Inert Atmosphere : Prevents oxidation of sensitive groups (e.g., tert-butyl).

- Microwave-Assisted Synthesis : Reduces reaction time and thermal exposure.

- Additives (e.g., BHT) : Radical scavengers stabilize intermediates .

Methodological and Comparative Questions

Q. How can synthetic routes be adapted to incorporate isotopic labels (e.g., ²H, ¹³C) for mechanistic studies?

- Isotope-Enabled Starting Materials : Use tert-butyl-[¹³C]-carboxylate precursors.

- Late-Stage Isotope Exchange : Employ Pd-catalyzed C–H activation with deuterated reagents .

Q. Which structural analogs of this compound are reported, and how do substituent variations impact bioactivity?

Analogs with modified substituents include:

- 3-Methoxyphenyl derivatives : Enhanced solubility but reduced metabolic stability .

- Fluoro-substituted analogs : Increased electronegativity improves target binding affinity .

Comparative studies use SAR (Structure-Activity Relationship) models to quantify substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.